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Compound of Interest

Compound Name: 2-Chloro-4-iodobenzoic acid

Cat. No.: B136495

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-iodobenzoic acid,
a halogenated aromatic carboxylic acid. It serves as a crucial building block in organic
synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1]
[2] This guide summarizes its chemical properties, safety information, and plausible
experimental protocols for its synthesis and application, designed for professionals in research
and development.

Physicochemical and Spectroscopic Data

The unique substitution pattern of 2-Chloro-4-iodobenzoic acid, featuring both an electron-
withdrawing chlorine atom and a versatile iodine atom, makes it a highly reactive and valuable
intermediate for introducing diverse functional groups.[1]

Identity and Physical Properties

The fundamental identifiers and physical characteristics of the compound are summarized
below.
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Property Value Reference(s)
CAS Number 145343-76-6 [3]
Molecular Formula C7H4ClIO2 [3]
Molecular Weight 282.46 g/mol [3]
IUPAC Name 2-chloro-4-iodobenzoic acid [3]

White to light orange or pale
Appearance _ , [2]
pink crystalline powder

Melting Point 166 - 172 °C [2]
Solubility Soluble in Methanol

Predicted logP 2.8 [3]
Predicted pKa 2.75+£0.25

Storage Conditions 0 - 8 °C, protect from light [2]

Spectroscopic Data (Predicted and Theoretical)

Note: Specific experimental spectra for 2-Chloro-4-iodobenzoic acid are not readily available
in public databases. The data presented here are based on predictions from standard
spectroscopic principles and data from analogous compounds such as 2-chlorobenzoic acid
and 4-iodobenzoic acid.
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Spectrum Type

Predicted/Expected Data

1H NMR

The aromatic region (7.0-8.5 ppm) is expected
to show three distinct protons. The proton at C6
(ortho to COOH) would be a doublet. The proton
at C5 (meta to COOH, ortho to I) would be a
doublet of doublets. The proton at C3 (ortho to
Cl and I) would be a doublet. The carboxylic
acid proton would appear as a broad singlet,

typically >10 ppm.

13C NMR

Seven distinct carbon signals are expected. The
carboxyl carbon (C=0) signal would be the most
downfield (approx. 165-170 ppm). The aromatic
carbons would appear in the 95-145 ppm range.
The carbon bearing the iodine (C4) would be
significantly upfield (approx. 95-100 ppm) due to
the heavy atom effect. The carbons bearing the
chlorine (C2) and the carboxylic acid (C1) would

be downfield within the aromatic region.

FT-IR

O-H stretch (acid): Broad band, ~2500-3300
cm~1, C=0 stretch (acid): Strong, sharp band,
~1680-1710 cm~1. C=C stretch (aromatic):
Medium bands, ~1450-1600 cm~1. C-O stretch
(acid): Medium band, ~1250-1350 cm~1. C-ClI
stretch: ~700-800 cm~1. C-I stretch: ~500-600

cm~i

Synthesis and Reactivity

As a di-halogenated benzoic acid, this compound is a versatile substrate for reactions that

differentiate between the C-Cl and C-1 bonds. The carbon-iodine bond is significantly more

reactive, particularly in metal-catalyzed cross-coupling reactions, allowing for selective

functionalization.

Proposed Synthesis Protocol via Sandmeyer Reaction
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Note: A specific published protocol for the synthesis of 2-Chloro-4-iodobenzoic acid is not
readily available. The following is a chemically plausible protocol based on the well-established
Sandmeyer reaction, starting from the commercially available 2-chloro-4-iodoaniline.

Reaction Scheme: 2-chloro-4-iodoaniline — [Diazonium Salt Intermediate] - 2-chloro-4-iodo-
benzonitrile — 2-Chloro-4-iodobenzoic acid

Step 1: Diazotization of 2-chloro-4-iodoaniline

« In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend
2-chloro-4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

e While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in
water dropwise.

« Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the
diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

e In a separate flask, prepare a solution of copper(l) cyanide (1.3 eq) and sodium cyanide (1.5
eq) in water. Heat gently if necessary to dissolve, then cool to 0-5 °C.

e Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution.
Vigorous evolution of nitrogen gas is expected.

» After the addition is complete, allow the mixture to warm to room temperature and then heat
to 50-60 °C for 1 hour to ensure the reaction goes to completion.

e Cool the mixture and extract the product, 2-chloro-4-iodobenzonitrile, with an organic solvent
like dichloromethane or ethyl acetate.

e Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Step 3: Hydrolysis of the Nitrile
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Combine the crude 2-chloro-4-iodobenzonitrile from Step 2 with an excess of 50% (w/w)
sulfuric acid.

Heat the mixture under reflux (approx. 120-130 °C) for 2-3 hours, monitoring the reaction by
TLC until the starting material is consumed.

Cool the reaction mixture and carefully pour it onto crushed ice.

The solid precipitate, 2-Chloro-4-iodobenzoic acid, is collected by vacuum filtration.

Wash the solid with cold water until the washings are neutral.

The crude product can be purified by recrystallization from an appropriate solvent system
(e.g., ethanol/water) to yield the final product.
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Step 1: Diazotization

2-Chloro-4-iodoaniline

NaNO2z, HCl
0-5°C

Diazonium Salt

CuCN, NaCN

Step 2: Sandnjeyer Reaction

2-Chloro-4-iodobenzonitrile

H2S0a4, H20
Reflux

drolysis

2-Chloro-4-iodobenzoic acid

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-Chloro-4-iodobenzoic acid.
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Representative Application: Suzuki-Miyaura Cross-
Coupling
The C-1 bond of 2-Chloro-4-iodobenzoic acid is an excellent handle for palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This
reaction is fundamental in drug discovery for constructing biaryl scaffolds.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

To a dry round-bottom flask or microwave vial, add 2-Chloro-4-iodobenzoic acid (1.0 eq),
phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K2COs, 2.5 eq).

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

o Under the inert atmosphere, add the palladium catalyst, such as
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (3 mol%).

e Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

» Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC
or LC-MS, typically 4-12 hours).[4]

o Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and
brine.[5]

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product, 2-chloro-4-phenylbenzoic acid, can be purified by column
chromatography on silica gel.
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

2-Chloro-4-iodobenzoic acid is classified as a hazardous substance and requires careful
handling in a laboratory setting.[3]

GHS Hazard Classification

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b136495?utm_src=pdf-body-img
https://www.benchchem.com/product/b136495?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/821264
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

] Hazard
Hazard Class Category Signal Word Reference(s)
Statement
Acute Toxicity, H301: Toxic if
3 Danger [3]
Oral swallowed
Skin
) o ) H315: Causes
Corrosion/Irritatio 2 Warning o [3]
skin irritation
n
Serious Eye H318: Causes
Damage/Eye 1 Danger serious eye [3]
Irritation damage
Specific Target
. H335: May
Organ Toxicity ) ]
] 3 Warning cause respiratory  [3]
(Single o
irritation
Exposure)
Hazardous to the
Aquatic ] H400: Very toxic
1 Warning [3]

Environment,

Acute Hazard

to aquatic life

Precautionary Measures

e Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or

smoke when using this product. Wear protective gloves, protective clothing, eye protection,

and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Avoid release to the environment.

e Response:

o If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

o If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical

advice/attention. Take off contaminated clothing and wash it before reuse.
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o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

o If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON
CENTER or doctor if you feel unwell.

o Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
» Disposal: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All
laboratory work should be conducted with appropriate safety measures and after a thorough
risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Suzuki Coupling [organic-chemistry.org]

2. chemimpex.com [chemimpex.com]

3. 2-Chloro-4-iodobenzoic Acid | C7TH4CIIO2 | CID 821264 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. benchchem.com [benchchem.com]

5. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-iodobenzoic Acid (CAS
145343-76-6)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136495#2-chloro-4-iodobenzoic-acid-cas-number-
145343-76-6]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b136495?utm_src=pdf-custom-synthesis
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.chemimpex.com/products/28905
https://pubchem.ncbi.nlm.nih.gov/compound/821264
https://pubchem.ncbi.nlm.nih.gov/compound/821264
https://www.benchchem.com/pdf/Application_Notes_Protocols_Suzuki_Miyaura_Coupling_of_2_Amino_4_iodobenzonitrile_for_the_Synthesis_of_Biaryl_Scaffolds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Ligand_Effects_in_the_Suzuki_Miyaura_Coupling_of_Ethyl_4_iodobenzoate.pdf
https://www.benchchem.com/product/b136495#2-chloro-4-iodobenzoic-acid-cas-number-145343-76-6
https://www.benchchem.com/product/b136495#2-chloro-4-iodobenzoic-acid-cas-number-145343-76-6
https://www.benchchem.com/product/b136495#2-chloro-4-iodobenzoic-acid-cas-number-145343-76-6
https://www.benchchem.com/product/b136495#2-chloro-4-iodobenzoic-acid-cas-number-145343-76-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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